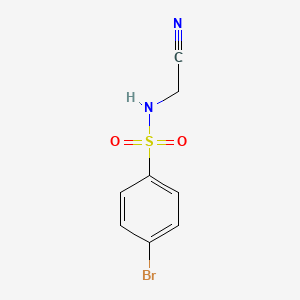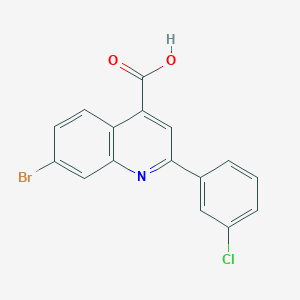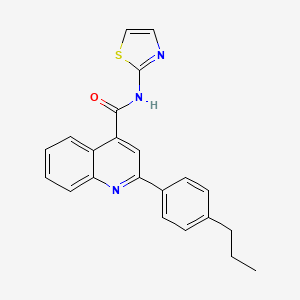![molecular formula C20H15FN2S2 B11121494 2-[(4-fluorobenzyl)sulfanyl]-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11121494.png)
2-[(4-fluorobenzyl)sulfanyl]-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Fluorobenzyl)sulfanyl]-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl cyanide is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group, a thienyl group, and a cyclopenta[b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorobenzyl)sulfanyl]-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl cyanide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclopenta[b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Thienyl Group: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid and a halogenated cyclopenta[b]pyridine.
Attachment of the Fluorobenzyl Group: This can be done through a nucleophilic substitution reaction where a fluorobenzyl halide reacts with a sulfanyl group attached to the cyclopenta[b]pyridine.
Addition of the Cyanide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorobenzyl)sulfanyl]-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl cyanide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyanide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-[(4-Fluorobenzyl)sulfanyl]-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl cyanide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorobenzyl)sulfanyl]-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl cyanide involves its interaction with specific molecular targets. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the thienyl group can participate in π-π stacking interactions. The cyanide group can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl cyanide: Similar in structure but lacks the thienyl and cyclopenta[b]pyridine groups.
Thienyl cyanide: Contains the thienyl group but lacks the fluorobenzyl and cyclopenta[b]pyridine groups.
Cyclopenta[b]pyridine derivatives: Similar core structure but may lack the fluorobenzyl and thienyl groups.
Uniqueness
2-[(4-Fluorobenzyl)sulfanyl]-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl cyanide is unique due to the combination of its fluorobenzyl, thienyl, and cyclopenta[b]pyridine groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H15FN2S2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-4-thiophen-2-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H15FN2S2/c21-14-8-6-13(7-9-14)12-25-20-16(11-22)19(18-5-2-10-24-18)15-3-1-4-17(15)23-20/h2,5-10H,1,3-4,12H2 |
InChI Key |
GKOZLSUVMZUXML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(C(=C2C3=CC=CS3)C#N)SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11121418.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11121420.png)
![2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11121427.png)
![4-{[(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzamide](/img/structure/B11121443.png)

![Furan-2-yl(4-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)methanone](/img/structure/B11121449.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11121469.png)


![2,2'-[{4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl}bis(oxy)]diacetic acid](/img/structure/B11121489.png)
![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylate](/img/structure/B11121495.png)
![3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11121502.png)
![1-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121506.png)
